molecular formula C10H9BClNO2 B1456063 4-Chloro-2-methylquinoline-6-boronic acid CAS No. 1402238-27-0

4-Chloro-2-methylquinoline-6-boronic acid

Cat. No. B1456063
CAS RN: 1402238-27-0
M. Wt: 221.45 g/mol
InChI Key: CGWKHIBVGITMJN-UHFFFAOYSA-N
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Description

4-Chloro-2-methylquinoline-6-boronic acid is a chemical compound with the formula C10H9BClNO2 and a molecular weight of 221.45 g/mol . It is a boronic acid derivative, which are compounds that have been increasingly studied in medicinal chemistry due to their potential applications .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring, which is a heterocyclic aromatic organic compound. This quinoline ring is substituted at the 4th position by a chlorine atom, at the 2nd position by a methyl group, and at the 6th position by a boronic acid group .

Scientific Research Applications

Fluorescent Boronic Acids for Diol Recognition

A study by Cheng et al. (2010) introduced a series of isoquinolinylboronic acids demonstrating extraordinarily high affinities for diol-containing compounds at physiological pH. These compounds, including derivatives close to 4-Chloro-2-methylquinoline-6-boronic acid, showed significant fluorescence changes upon binding, suggesting their utility in designing sensors for biological applications (Cheng, Ni, Yang, & Wang, 2010).

Suzuki Coupling and Synthesis of Quinoline Derivatives

Das et al. (2022) demonstrated a palladium-catalyzed C-4 borylation of chloroquinolines, leading to the synthesis of borylated quinolines which can be converted into various functional groups and utilized in Suzuki reactions. This method's application to the synthesis of potential boron-based inhibitors for protein kinases opens new avenues for the functionalization of quinolines in biomedical research (Das, Yadav, Das, & He, 2022).

Boronic Acid Quinolines for Kinase Inhibition

Nakamura et al. (2010) synthesized boronic acid-containing 4-anilinoquinazolines as selective inhibitors of EGFR and VEGFR2 tyrosine kinases. The placement of the boronic acid group significantly influenced the inhibition of these kinases, showcasing the potential of boronic acid quinolines in therapeutic applications (Nakamura, Horikoshi, Usui, & Ban, 2010).

pH Sensors Based on Quinolinium Boronic Acids

Badugu, Lakowicz, and Geddes (2005) described the pH responsiveness of water-soluble fluorescent probes based on 6-aminoquinolinium and boronic acid moieties. These probes offer wavelength-ratiometric and colorimetric pH sensing around physiological levels, unaffected by the presence of background saccharides like glucose, highlighting their specificity and potential application in bio-sensing environments (Badugu, Lakowicz, & Geddes, 2005).

Future Directions

The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including 4-Chloro-2-methylquinoline-6-boronic acid, may have promising applications in the development of new drugs in the future .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 4-Chloro-2-methylquinoline-6-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The resulting carbon-carbon bond formation can lead to significant downstream effects, including the creation of new molecular structures and the initiation of subsequent reactions .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific context and environment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed effectively in a wide range of conditions. Certain factors, such as temperature, ph, and the presence of other chemical groups, can potentially impact the reaction’s efficiency and the stability of the this compound .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylquinoline-6-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the transfer of an organic group from boron to palladium, which then forms a new carbon-carbon bond with an electrophilic organic group . The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the levels of various metabolites. Additionally, its ability to form covalent bonds with biomolecules can impact cellular functions, potentially leading to alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s activity and its effects on cellular functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, it can localize to various cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with biomolecules and its overall effects on cellular processes .

properties

IUPAC Name

(4-chloro-2-methylquinolin-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BClNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWKHIBVGITMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C(N=C2C=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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